molecular formula C12H14FIO3 B8419218 Ethyl 3-(2-fluoro-5-iodo-4-methoxyphenyl)propanoate

Ethyl 3-(2-fluoro-5-iodo-4-methoxyphenyl)propanoate

Cat. No. B8419218
M. Wt: 352.14 g/mol
InChI Key: IEJJJGYPRRYHFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-fluoro-5-iodo-4-methoxyphenyl)propanoate is a useful research compound. Its molecular formula is C12H14FIO3 and its molecular weight is 352.14 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H14FIO3

Molecular Weight

352.14 g/mol

IUPAC Name

ethyl 3-(2-fluoro-5-iodo-4-methoxyphenyl)propanoate

InChI

InChI=1S/C12H14FIO3/c1-3-17-12(15)5-4-8-6-10(14)11(16-2)7-9(8)13/h6-7H,3-5H2,1-2H3

InChI Key

IEJJJGYPRRYHFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1F)OC)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate (1480 mg, 6.54 mmol) was dissolved in ethanol (60 mL). Iodine (1660 mg, 6.54 mmol) and silver sulfate (2040 mg, 6.54 mmol) were added and the reaction was stirred vigorously at room temperature, protected from light, for 1 hr. The reaction was then diluted with ethyl acetate (100 mL) and filtered. The filtrate was washed with sodium bisulfite (2×60 mL), water (70 mL), and brine (70 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated. The residue was purified by flash chromatography on silica gel with 0 to 50% ethyl acetate/hexanes to afford ethyl 3-(2-fluoro-5-iodo-4-methoxyphenyl)propanoate. 1H NMR (CDCl3, 500 MHz) δ 7.59 (d, J=8.4 Hz, 1H), 6.55 (d, J=11.6 Hz, 1H), 4.13 (q, J=7.1 Hz, 2H), 3.84 (s, 3H), 2.87 (t, J=7.6 Hz, 2H), 2.57 (t, J=7.6 Hz, 2H), 1.24 (t, J=7.1 Hz, 3H).
Quantity
1480 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1660 mg
Type
reactant
Reaction Step Two
Quantity
2040 mg
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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